

Spectroscopic Profile of 2-(1-Benzylpiperidin-4-yl)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *2-(1-Benzylpiperidin-4-yl)ethanol*

Cat. No.: B1333407

[Get Quote](#)

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the compound **2-(1-Benzylpiperidin-4-yl)ethanol**. The information is tailored for researchers, scientists, and professionals in the field of drug development. This document presents illustrative spectroscopic data, detailed experimental methodologies for acquiring such data, and a logical workflow for the characterization of synthesized compounds.

Spectroscopic Data Summary

The following tables summarize the expected quantitative spectroscopic data for **2-(1-Benzylpiperidin-4-yl)ethanol**. This data is representative and compiled from the analysis of structurally similar compounds and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ^1H NMR Spectroscopic Data (Illustrative)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.35 - 7.20	m	5H	Ar-H (benzyl)
3.64	t	2H	-CH ₂ -OH
3.51	s	2H	-N-CH ₂ -Ph
2.85	d	2H	Piperidine H (axial, C2, C6)
2.05	t	2H	Piperidine H (equatorial, C2, C6)
1.70 - 1.55	m	3H	Piperidine H (C3, C5, C4)
1.45	q	2H	-CH ₂ -CH ₂ -OH
1.30 - 1.15	m	2H	Piperidine H (axial, C3, C5)

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: ¹³C NMR Spectroscopic Data (Illustrative)

Chemical Shift (δ) ppm	Assignment
138.5	Ar-C (quaternary, benzyl)
129.2	Ar-CH (benzyl)
128.3	Ar-CH (benzyl)
127.1	Ar-CH (benzyl)
63.4	-N-CH ₂ -Ph
60.8	-CH ₂ -OH
53.5	Piperidine C (C2, C6)
38.7	-CH ₂ -CH ₂ -OH
36.2	Piperidine C (C4)
31.8	Piperidine C (C3, C5)

Solvent: CDCl₃

Infrared (IR) Spectroscopy Data

Table 3: IR Absorption Data (Illustrative)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3300	Strong, Broad	O-H stretch (alcohol)
3080 - 3030	Medium	C-H stretch (aromatic)
2920 - 2850	Strong	C-H stretch (aliphatic)
1495, 1450	Medium	C=C stretch (aromatic ring)
1120	Strong	C-N stretch (tertiary amine)
1050	Strong	C-O stretch (primary alcohol)
740, 700	Strong	C-H out-of-plane bend (monosubstituted benzene)

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Fragmentation Data (Illustrative)

m/z	Relative Intensity (%)	Assignment
219	40	[M] ⁺ (Molecular Ion)
202	15	[M - OH] ⁺
174	20	[M - CH ₂ CH ₂ OH] ⁺
128	30	[M - C ₇ H ₇ - H] ⁺
91	100	[C ₇ H ₇] ⁺ (Tropylium ion)

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the synthesized **2-(1-Benzylpiperidin-4-yl)ethanol** in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
- Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ¹H NMR Acquisition:
 - Acquire the proton spectrum with a pulse angle of 30-45 degrees.
 - Set the spectral width to cover the range of -2 to 12 ppm.
 - Employ a relaxation delay of 1-2 seconds between scans.
 - Accumulate a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

- ^{13}C NMR Acquisition:
 - Acquire the carbon spectrum using a proton-decoupled pulse sequence.
 - Set the spectral width to span from 0 to 220 ppm.
 - Use a longer relaxation delay (2-5 seconds) to ensure proper relaxation of quaternary carbons.
 - Accumulate a larger number of scans (e.g., 1024 or more) to obtain adequate signal intensity.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ^1H NMR spectrum and assign the chemical shifts based on established correlation tables and prediction software.

Infrared (IR) Spectroscopy

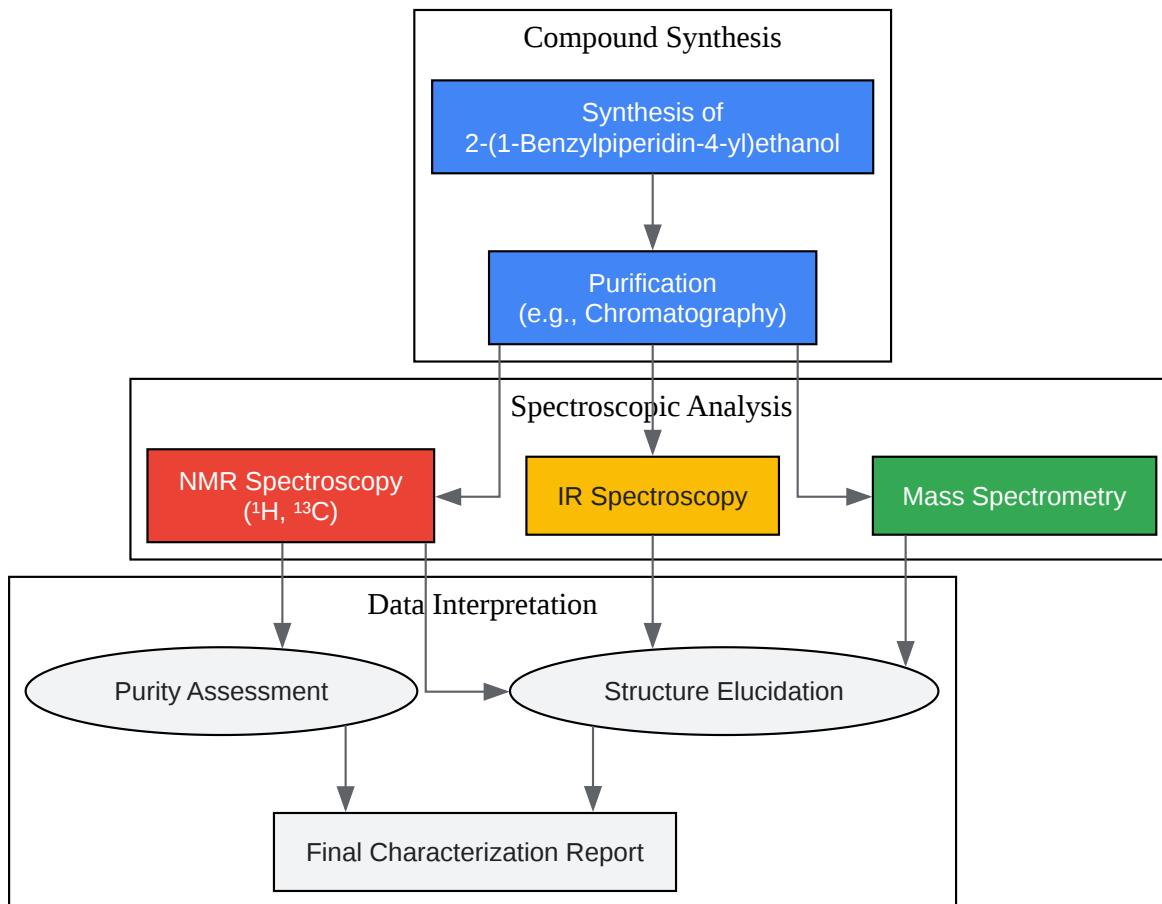
- Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Background Spectrum: Record a background spectrum of the empty sample holder (or the pure KBr pellet) to subtract atmospheric and instrumental interferences.
- Sample Spectrum: Place the prepared sample in the spectrometer's sample compartment and acquire the infrared spectrum.
- Data Acquisition: Typically, scan the mid-infrared region from 4000 to 400 cm^{-1} . Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups present in the molecule by comparing the peak positions (in cm^{-1}) to standard IR correlation charts.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of the sample (typically in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
- Ionization: Utilize a suitable ionization technique. Electrospray ionization (ESI) is a common choice for this type of molecule, typically in positive ion mode to form $[M+H]^+$. Electron ionization (EI) can also be used to observe the molecular ion $[M]^+$ and characteristic fragmentation patterns.
- Mass Analysis: Use a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap to separate the ions based on their mass-to-charge ratio (m/z).
- Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).
- Data Interpretation: Identify the molecular ion peak to confirm the molecular weight of the compound. Analyze the fragmentation pattern to deduce the structure of the molecule. The fragmentation of N-benzylpiperidine derivatives often involves cleavage of the benzyl group, leading to a prominent peak at m/z 91 (tropylium ion).

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the spectroscopic characterization of a synthesized compound.



[Click to download full resolution via product page](#)

Caption: Workflow for Synthesis and Spectroscopic Characterization.

- To cite this document: BenchChem. [Spectroscopic Profile of 2-(1-Benzylpiperidin-4-yl)ethanol: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1333407#2-1-benzylpiperidin-4-yl-ethanol-spectroscopic-data-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com